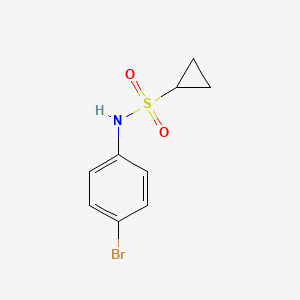

N-(4-bromophenyl)cyclopropanesulfonamide

Description

N-(4-bromophenyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonyl group and a 4-bromophenylamine moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems targeting biological applications such as kinase inhibition . Synthetically, it is prepared via multistep reactions involving cyclopropanesulfonamide precursors, isocyanate intermediates, and subsequent functionalization (e.g., amidation, nucleophilic substitution) under controlled conditions .

Properties

IUPAC Name |

N-(4-bromophenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSMLIRGFPYZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)cyclopropanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)cyclopropanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a) N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Features a hydroxyl (-OH) group instead of bromine at the para position.

- Key Differences :

- Applications : Sulfonamides with -OH groups are often explored for antimicrobial activity, whereas brominated analogs are prioritized in cross-coupling reactions (e.g., Suzuki coupling) for drug diversification .

b) 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide

- Structure : Replaces the cyclopropane with a simpler isopropyl group.

- Key Differences :

Variations in the Sulfonamide Backbone

a) N-(4-Bromophenyl)pyridine-2-carboxamide

- Structure : Replaces the sulfonamide group with a carboxamide and incorporates a pyridine ring.

- Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing bioavailability and reactivity .

b) N-(4-Bromophenyl)cinnamamide [(2E)-N-(4-bromophenyl)-3-phenylprop-2-enamide]

- Structure : Features a cinnamoyl group instead of sulfonamide.

- Sulfonamides are more resistant to hydrolysis than amides, offering better stability in physiological conditions .

Cyclopropane-Containing Analogs

a) N-(3-Amino-4-methylcyclopentyl)cyclopropanesulfonamide

- Structure: Incorporates a cyclopentyl ring with an amino group adjacent to the sulfonamide.

- Amino groups enable further functionalization (e.g., acylation), expanding synthetic utility .

b) N-(3-Isocyanato-4-methylcyclopentyl)cyclopropanesulfonamide

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.